molecular formula C21H25N5O2 B2576314 3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927543-11-1

3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2576314
CAS RN: 927543-11-1
M. Wt: 379.464
InChI Key: OTZAHUNQQFHRBP-UHFFFAOYSA-N
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Description

3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as BPP-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazopurines and has been found to possess a wide range of biological activities.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Studies on imidazo[2,1-f]purine-2,4-dione derivatives have primarily focused on their receptor affinity and pharmacological potential. Various derivatives have been synthesized and evaluated, showing potent ligand properties for serotonin receptors (5-HT1A, 5-HT6, 5-HT7) and dopamine receptors (D2). Some derivatives exhibit potential as anxiolytics and antidepressants. For instance, specific compounds demonstrated anxiolytic-like activity in preclinical tests, comparable to Diazepam, and behaved like antidepressants in forced swimming tests in mice, similar to the effects of Imipramine (Zagórska et al., 2009); (Zagórska et al., 2015).

Phosphodiesterases Activity

Some studies also explored the inhibitory potential of imidazo[2,1-f]purine derivatives on phosphodiesterases, particularly PDE4B1 and PDE10A. These compounds showed promising structures for future modification and detailed mechanistic studies, aiming to obtain hybrid ligands with potential pharmacological applications (Zagórska et al., 2016).

Molecular Modeling and Antidepressant Potential

Further research included molecular modeling to understand the binding significance of specific derivatives for potential antidepressant and/or anxiolytic applications. Some derivatives exhibited strong ligand properties in binding assays, and preliminary pharmacological in vivo studies indicated their potential as antidepressants and anxiolytics. These findings were supported by molecular modeling, highlighting the significance of certain structural components in receptor affinity and selectivity (Zagórska et al., 2016).

Safety Profile and Pharmacokinetics

A comprehensive evaluation of the safety profile and pharmacokinetics of imidazo[2,1-f]purine-2,4-dione derivatives revealed that these compounds showed varied functional, pharmacological, and pharmacokinetic properties. The studies assessed the intrinsic activity at different signaling pathways, antidepressant-like activity, pharmacokinetic properties, and side effect profiles of these compounds. These findings encourage further experiments to fully understand their mechanisms and differences in action (Partyka et al., 2020).

properties

IUPAC Name

2-butyl-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-5-6-12-24-19(27)17-18(23(4)21(24)28)22-20-25(17)13-14(2)26(20)15(3)16-10-8-7-9-11-16/h7-11,13,15H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZAHUNQQFHRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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